N-Benzyl-4-(chloromethyl)benzamide
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Overview
Description
N-Benzyl-4-(chloromethyl)benzamide is an organic compound with the molecular formula C15H14ClNO. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a benzyl group attached to a benzamide structure, with a chloromethyl group at the para position of the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(chloromethyl)benzamide typically involves the reaction of 4-(chloromethyl)benzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-(chloromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products include azides or thiocyanates.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include primary amines.
Scientific Research Applications
N-Benzyl-4-(chloromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
N-Benzyl-4-(chloromethyl)benzamide can be compared with other benzamide derivatives:
N-Benzyl-4-methylbenzamide: Lacks the chloromethyl group, resulting in different reactivity and applications.
N-Benzyl-4-(hydroxymethyl)benzamide: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and uses.
N-Benzyl-4-(aminomethyl)benzamide: Features an aminomethyl group, which can participate in different types of chemical reactions.
Properties
IUPAC Name |
N-benzyl-4-(chloromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAIXVFBHUXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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